2-(chloromethyl)-1-methyl-4-nitro-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-1-methyl-4-nitroimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-8-3-5(9(10)11)7-4(8)2-6/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWIWDAQXAVDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555988 | |
| Record name | 2-(Chloromethyl)-1-methyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118467-52-0 | |
| Record name | 2-(Chloromethyl)-1-methyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloromethyl 1 Methyl 4 Nitro 1h Imidazole
Direct Chloromethylation Strategies
Direct chloromethylation strategies focus on the introduction of a chloromethyl group at the C2 position of the 1-methyl-4-nitro-1H-imidazole core. This approach is often favored for its atom economy and potentially shorter synthetic sequence.
Reactions Involving Formaldehyde (B43269) and Chlorinating Agents
A classical and widely employed method for the chloromethylation of aromatic and heteroaromatic compounds is the Blanc chloromethylation and its variations. wikipedia.org This reaction typically involves the use of formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. wikipedia.org The reaction proceeds via an electrophilic substitution mechanism where a hydroxymethyl cation or a related electrophilic species is generated in situ and attacks the electron-rich imidazole (B134444) ring. The resulting hydroxymethyl intermediate is then converted to the chloromethyl derivative by the chlorinating agent present in the reaction medium.
For the synthesis of 2-(chloromethyl)-1-methyl-4-nitro-1H-imidazole, this would involve the reaction of 1-methyl-4-nitro-1H-imidazole with formaldehyde and hydrogen chloride. The nitro group at the 4-position is a strong electron-withdrawing group, which deactivates the imidazole ring towards electrophilic attack. thieme-connect.de Consequently, harsh reaction conditions, such as elevated temperatures and the use of strong acid catalysts, may be necessary to drive the reaction forward. The regioselectivity of the chloromethylation would be a critical aspect to consider, as substitution could potentially occur at other available positions on the imidazole ring.
| Parameter | Typical Conditions for Blanc Chloromethylation |
| Substrate | 1-methyl-4-nitro-1H-imidazole |
| Reagents | Formaldehyde (or paraformaldehyde), Hydrogen Chloride |
| Catalyst | Zinc Chloride (or other Lewis acids) |
| Solvent | Often neat or in a non-polar solvent |
| Temperature | Elevated temperatures |
An alternative two-step approach involves the initial hydroxymethylation of 1-methyl-4-nitro-1H-imidazole, followed by the chlorination of the resulting 2-(hydroxymethyl)-1-methyl-4-nitro-1H-imidazole. The hydroxymethylation can be achieved using formaldehyde under basic or neutral conditions. The subsequent chlorination of the alcohol can be carried out using various chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This two-step method can sometimes offer better control over the reaction and may be more suitable for substrates that are sensitive to the harsh conditions of direct chloromethylation. A similar approach has been documented for the synthesis of the isomeric 2-(chloromethyl)-1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazole, where the corresponding hydroxymethyl precursor was treated with thionyl chloride. mdpi.com
Approaches via Radical Chlorination
Radical chlorination offers an alternative pathway for the functionalization of a methyl group at the 2-position of the imidazole ring. This approach would start from 1,2-dimethyl-4-nitro-1H-imidazole. The reaction would involve the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction proceeds through a free radical chain mechanism, where a chlorine radical selectively abstracts a hydrogen atom from the methyl group at the 2-position, leading to the formation of a benzyl-type radical. This radical then reacts with the chlorinating agent to form the desired this compound.
| Parameter | General Conditions for Radical Chlorination |
| Substrate | 1,2-dimethyl-4-nitro-1H-imidazole |
| Reagents | N-chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂) |
| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl peroxide |
| Solvent | Non-polar aprotic solvents (e.g., CCl₄, benzene) |
| Conditions | Thermal or photochemical initiation |
Ring-Closure Syntheses Leading to the this compound Scaffold
Ring-closure or cyclization syntheses involve the construction of the imidazole ring from acyclic precursors that already contain some or all of the required functional groups. This approach can offer a high degree of control over the substitution pattern of the final product.
Cyclization Reactions of Precursor Aliphatic Chains
This methodology would involve the synthesis of a suitably functionalized aliphatic precursor that can undergo an intramolecular cyclization to form the desired imidazole ring. For the synthesis of this compound, a potential precursor could be a derivative of a 1,2-diaminoethane, where one of the nitrogen atoms is methylated and the carbon backbone contains the functionalities that will become the nitro and chloromethyl groups. The final ring-closing step would typically be promoted by a dehydrating agent or by thermal conditions. While this approach offers good regiochemical control, the synthesis of the required acyclic precursors can be lengthy and complex.
Condensation Pathways
Condensation reactions are a common method for the synthesis of imidazole rings. A general approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) (or a primary amine). To apply this to the synthesis of this compound, one would need to select the appropriate starting materials. For instance, a dicarbonyl compound bearing a nitro group could be condensed with chloroacetaldehyde (B151913) and methylamine. The specific choice of reactants and the reaction conditions would be critical to ensure the formation of the desired isomer.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the target compound while minimizing the formation of byproducts. For the synthesis of this compound, several parameters would need to be carefully controlled.
In the case of direct chloromethylation , key variables to optimize include:
Temperature: Higher temperatures may be required to overcome the deactivating effect of the nitro group, but could also lead to side reactions.
Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to decomposition or the formation of impurities.
Catalyst Loading: The amount of Lewis acid catalyst can significantly impact the reaction rate and yield.
Stoichiometry of Reagents: The molar ratios of formaldehyde and the chlorinating agent to the imidazole substrate need to be optimized to ensure efficient conversion without excessive side reactions.
For the two-step hydroxymethylation-chlorination pathway, optimization would involve:
Hydroxymethylation Step: Optimizing the base or acid catalyst, temperature, and reaction time to maximize the yield of the hydroxymethyl intermediate.
Chlorination Step: Selecting the appropriate chlorinating agent (e.g., SOCl₂, POCl₃) and optimizing the reaction temperature and time to ensure complete conversion of the alcohol to the chloride without degradation of the nitroimidazole core.
In radical chlorination , critical parameters include:
Initiator Concentration: The amount of radical initiator will affect the rate of the reaction.
Temperature or Light Intensity: The conditions for radical initiation need to be controlled to maintain a steady rate of reaction.
Solvent: The choice of solvent can influence the reaction efficiency and selectivity.
For ring-closure syntheses , optimization would focus on:
Purity of Precursors: The purity of the starting materials is crucial for the success of the cyclization reaction.
Cyclization Conditions: The choice of cyclizing agent, solvent, and temperature would need to be carefully optimized to favor the desired intramolecular reaction over intermolecular side reactions.
A systematic study of these parameters, often using techniques such as Design of Experiments (DoE), would be necessary to identify the optimal conditions for the synthesis of this compound.
Purification and Isolation Techniques
Extraction and Washing: The initial workup of the reaction mixture often involves neutralization and extraction. For instance, after a chlorination reaction with thionyl chloride, the reaction mixture may be neutralized with a mild base like a potassium carbonate solution. The product is then extracted into an organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297). mdpi.comproquest.com The organic layer is subsequently washed with brine to remove any remaining aqueous-soluble impurities.
Chromatography: Column chromatography is a widely used technique for the purification of nitroimidazole derivatives. researchgate.net For compounds of this class, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a moderately polar solvent like ethyl acetate and a nonpolar solvent like hexane (B92381) is often effective. researchgate.net The polarity of the eluent system is optimized to allow for the differential adsorption of the target compound and impurities on the silica gel, leading to their separation.
Crystallization: Crystallization is a powerful technique for the final purification of solid compounds. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to form a saturated solution. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures. For similar nitroimidazole compounds, recrystallization from solvents such as methanol (B129727) or a mixture of ethyl acetate and methanol has been reported to yield pure crystalline products. google.comjocpr.com
| Technique | Description | Typical Solvents/Reagents |
|---|---|---|
| Extraction | Separation of the product from the aqueous phase into an organic solvent. | Dichloromethane, Ethyl acetate, Brine. mdpi.comproquest.com |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Stationary phase: Silica gel; Mobile phase: Ethyl acetate/Hexane mixtures. researchgate.net |
| Recrystallization | Purification based on differences in solubility. | Methanol, Ethyl acetate-Methanol mixtures. google.comjocpr.com |
Chemical Reactivity and Reaction Mechanisms of 2 Chloromethyl 1 Methyl 4 Nitro 1h Imidazole
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic and a prime target for attack by a wide range of nucleophiles. The adjacent imidazole (B134444) ring can stabilize the transition state of the substitution reaction, facilitating the displacement of the chloride ion. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
Reactions with Oxygen-Centered Nucleophiles
While specific examples of 2-(chloromethyl)-1-methyl-4-nitro-1H-imidazole reacting with oxygen-centered nucleophiles are not extensively detailed in published literature, its reactivity can be predicted based on established principles of organic chemistry. As a reactive alkyl halide, it is expected to readily react with alkoxides, phenoxides, and carboxylates to form ethers and esters, respectively.
The general mechanism would involve the attack of the oxygen nucleophile on the electrophilic methylene (B1212753) carbon, leading to the displacement of the chloride leaving group. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 2-(methoxymethyl)-1-methyl-4-nitro-1H-imidazole. The reaction conditions would typically involve a polar aprotic solvent to facilitate the SN2 pathway.
Reactions with Nitrogen-Centered Nucleophiles
The chloromethyl group readily undergoes substitution by various nitrogen-based nucleophiles, such as amines, azides, and other heterocyclic compounds, to form new carbon-nitrogen bonds. This reactivity is crucial for the synthesis of more complex derivatives.
A documented example, although on a closely related isomer, illustrates this transformation. The reaction of 2-(chloromethyl)-1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazole with (E)-N-(2-chlorobenzylidene)-4-methylbenzenesulfonamide demonstrates the susceptibility of the chloromethyl group to nucleophilic attack, in this case leading to the formation of a more complex N-substituted product. nih.gov This reaction is part of a sequence where the chloromethyl group is first converted into a carbanion before reacting, showcasing its versatile reactivity.
Reactions with Sulfur-Centered Nucleophiles
Sulfur-centered nucleophiles, such as thiols and thiolates, are typically potent nucleophiles and react efficiently with the chloromethyl group of nitroimidazoles. This reaction is a key step in the synthesis of several biologically active molecules.
A prominent example is a step in the synthesis of the drug Fexinidazole. In this process, the related isomer 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole is treated with 4-(methylthio)phenol (B156131). The thiophenol acts as the sulfur nucleophile, displacing the chloride to form a thioether linkage.
| Reactant | Nucleophile | Reagents/Conditions | Product | Yield |
| 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole | 4-(methylthio)phenol | Acetonitrile (B52724), Argon atmosphere | Fexinidazole | 60% |
This reaction, while performed on the 5-nitro isomer, exemplifies the typical reactivity of the chloromethyl group with sulfur nucleophiles. researchgate.net
Reactions with Carbon-Centered Nucleophiles
The chloromethyl group can also serve as a precursor to a carbanion, which can then react with various electrophiles. This mode of reactivity is distinct from its role as an electrophile in standard SN2 reactions.
Research has shown that 2-(chloromethyl)-1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazole can be activated by tetrakis(dimethylamino)ethylene (B1198057) (TDAE). nih.gov TDAE, an organic reducing agent, facilitates the formation of a carbanion at the methylene position. This nucleophilic carbon species can then attack electrophiles, such as N-tosylbenzylimines, to form new carbon-carbon bonds.
| Reactant | Reagents | Electrophile | Conditions | Product | Yield |
| 2-(chloromethyl)-1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazole | Tetrakis(dimethylamino)ethylene (TDAE) | (E)-N-(2-chlorobenzylidene)-4-methylbenzenesulfonamide | Dry DMF, N2, -20 °C, 1 h | N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide | 47% |
This reaction highlights the generation of a carbanion from the chloromethyl group of a substituted 5-nitro isomer. nih.gov
Transformations Involving the Nitro Group
The electron-withdrawing nitro group is a key functional group that can be chemically transformed, most commonly through reduction. The reduction of the nitro group on nitroimidazole scaffolds is a fundamental process in their mechanism of biological action and a useful transformation in synthetic chemistry.
Reduction Reactions of the Nitro Group to Amino Derivatives
The conversion of the nitro group to a primary amino group is a synthetically important transformation. This reduction can be achieved using a variety of reagents and conditions, although achieving chemoselectivity in the presence of the reactive chloromethyl group presents a significant challenge.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas. A major consideration for this compound is that these conditions can also cause hydrodechlorination, reducing the C-Cl bond and removing the chlorine atom. Careful selection of catalyst and conditions is necessary to selectively reduce the nitro group. nih.gov
Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Pd/C can be a milder alternative to high-pressure hydrogenation. nih.gov
Chemical Reductants: Sodium borohydride (B1222165) (NaBH₄), typically unreactive towards nitro groups, can become an effective reducing agent when used in combination with transition metal salts like nickel(II) chloride or iron(II) chloride. orientjchem.org
Enzymatic reduction of 4- and 5-nitroimidazoles has also been studied, demonstrating that biological systems can effectively reduce the nitro group, a process linked to the bioactivity of these compounds. researchgate.net
Electrophilic Aromatic Substitution Reactions on the Imidazole Ring
Electrophilic aromatic substitution (SEAr) reactions on the this compound ring are significantly hindered. The imidazole ring is inherently an electron-rich π-excessive system, typically reactive towards electrophiles. However, the presence of a powerful electron-withdrawing nitro group at the C4 position strongly deactivates the ring towards electrophilic attack. lkouniv.ac.inmakingmolecules.com This deactivation makes standard SEAr reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions exceptionally difficult to achieve. masterorganicchemistry.commasterorganicchemistry.comyoutube.com
The only available position for substitution on the imidazole core is the C5 carbon. The directing effects of the existing substituents would channel any potential electrophile to this position. However, the deactivating effect of the 4-nitro group is dominant, overwhelming the weaker activating effects of the N-methyl and C-chloromethyl groups. Consequently, there is a lack of published research detailing successful electrophilic aromatic substitution reactions on the carbon framework of this compound or its close analogue, 1-methyl-4-nitroimidazole (B145534).
While substitution on the ring carbons is unfavorable, reactions at the ring nitrogen are common. For instance, the N-alkylation of 4-nitroimidazole (B12731) is a key step in synthesizing related compounds, demonstrating the nucleophilicity of the ring nitrogen before it is methylated. derpharmachemica.comderpharmachemica.com
Metal-Catalyzed Cross-Coupling Reactions at the Imidazole Core or Chloromethyl Group
The structure of this compound offers two potential sites for metal-catalyzed cross-coupling reactions: the C-Cl bond of the chloromethyl group and C-H bonds on the imidazole ring (or a C-X bond if a halogen were present on the ring). The chloromethyl group, being analogous to a benzylic halide, is an active site for nucleophilic substitution and can potentially participate in cross-coupling reactions. mdpi.com
Palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings are powerful tools for forming C-C bonds with nitroimidazole scaffolds. researchgate.netresearchgate.netias.ac.in While specific examples involving this compound are scarce, studies on closely related compounds demonstrate the feasibility of these transformations. For instance, Stille cross-coupling has been successfully used to prepare 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole. researchgate.net Similarly, Suzuki-Miyaura coupling has been applied to other halogenated nitroimidazole derivatives. researchgate.netnih.gov
The chloromethyl group itself is reactive. In a related 2-(chloromethyl)-1-methyl-5-nitroimidazole derivative, the C-Cl bond readily reacts with a carbanion, indicating its suitability as an electrophilic partner in coupling reactions that proceed through similar intermediates. mdpi.com These reactions typically employ a palladium catalyst, a base, and appropriate coupling partners like boronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira). youtube.comnih.gov
| Reaction Type | Substrate Type | Catalyst | Base/Additives | Solvent | Typical Conditions | Ref |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄ | DMF, Toluene, Ethanol/Water | 80-110 °C | researchgate.netnih.gov |
| Stille | Aryl Halide | Pd(PPh₃)₄ | - | Toluene, Dioxane | 90-110 °C | researchgate.net |
| Sonogashira | Aryl Halide | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, Piperidine | THF, DMF | 25-70 °C | nih.gov |
Reaction Kinetics and Mechanistic Elucidation Studies
Mechanistic studies of 4-nitroimidazole derivatives have focused on their electrochemical properties and decomposition pathways. The nitro group is readily reduced, a key step in the mechanism of action of many nitroimidazole-based compounds. acs.org Cyclic voltammetry studies of a substituted 4-nitroimidazole derivative showed that it is more easily reduced than the parent 4-nitroimidazole. uchile.cl The resulting nitro radical anion is unstable and decays via a second-order reaction. uchile.cl The specific decay mechanism depends on the medium. uchile.cl
| Medium | Decay Reaction | Order | Ref |
|---|---|---|---|
| Mixed Protic/Aprotic Media | Disproportionation | Second-order | uchile.cl |
| Nonaqueous (Aprotic) Medium | Dimerization | Second-order | uchile.cl |
Studies on the enzymatic reduction of 4-nitroimidazole compounds by hydrogenase 1 have shown that the reaction rates correlate with the one-electron reduction potentials (E⁷(1)) of the compounds; a higher reduction potential leads to a faster rate of reduction. nih.gov
The kinetics of related synthetic reactions have also been investigated. The N-alkylation of 4-nitroimidazole is sensitive to temperature; heating to 60°C in acetonitrile with K₂CO₃ as a base significantly improves reaction yields, with reaction times typically ranging from one to three hours. derpharmachemica.comderpharmachemica.com
Furthermore, detailed mechanistic studies using low-energy electron attachment have elucidated the unimolecular decomposition pathways of 1-methyl-4-nitroimidazole. scispace.com These experiments show that at electron energies below 2 eV, the molecule effectively decomposes through various channels, including the loss of H• and the formation of the nitrite (B80452) anion (NO₂⁻), indicating the fragility of the molecule under reductive conditions. scispace.com
Derivatization and Analogue Synthesis Utilizing 2 Chloromethyl 1 Methyl 4 Nitro 1h Imidazole
Synthesis of Novel Nitroimidazole Derivatives
The synthesis of novel nitroimidazole derivatives from 2-(chloromethyl)-1-methyl-4-nitro-1H-imidazole is a cornerstone of its chemical utility. The strategic functionalization at various positions on the imidazole (B134444) ring has yielded a multitude of compounds with tailored properties.
The 2-chloromethyl group is the most reactive site for nucleophilic substitution, making it a prime target for introducing a wide variety of functional groups. This reactivity is exploited to create derivatives with enhanced biological activity or to serve as intermediates for more complex syntheses.
One notable example is the synthesis of Fexinidazole, where 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole (a positional isomer) is treated with 4-methyl mercaptophenol. nih.gov This reaction proceeds via a nucleophilic substitution of the chloride by the thiophenol, demonstrating the utility of the chloromethyl group in forming carbon-sulfur bonds. nih.gov
Further illustrating the versatility of the 2-position, a stable carbanion can be generated from a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate. mdpi.com This carbanion can then react with various electrophiles, such as N-tosylbenzylimines, to introduce complex side chains at the 2-position. mdpi.com This method opens a pathway to a new class of 2-substituted 5-nitroimidazoles. mdpi.com
The reactivity of the chloromethyl group has also been leveraged in reactions with a variety of aromatic carbonyl and α-carbonyl ester derivatives using tetrakis(dimethylamino)ethylene (B1198057) (TDAE) methodology, leading to highly functionalized 5-nitro-1H-imidazoles.
| Reactant | Product | Reaction Type |
| 4-methyl mercaptophenol | Fexinidazole | Nucleophilic Substitution |
| (E)-N-(2-chlorobenzylidene)-4-methylbenzenesulfonamide | N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide | Reaction with carbanion intermediate |
| Aromatic aldehydes | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols | TDAE mediated reaction |
The synthesis of N-1 substituted 2-methyl-4-nitro-1H-imidazoles can be achieved with high regioselectivity using phase transfer catalysis at room temperature. researchgate.net This method allows for the introduction of various benzyl (B1604629) and butyl halides to the N-1 position, yielding a range of 4-nitroimidazole (B12731) derivatives. researchgate.net The choice of solvent and base can significantly influence the yield and regioselectivity of these N-alkylation reactions. researchgate.netderpharmachemica.com Studies have shown that using potassium carbonate as the base in acetonitrile (B52724) at elevated temperatures provides good yields of N-alkylated products. researchgate.netderpharmachemica.com
| Alkylating Agent | N-1 Substituent | Reaction Conditions |
| Benzyl halides | Substituted benzyl groups | Phase transfer catalysis, room temperature |
| Butyl halides | Butyl groups | Phase transfer catalysis, room temperature |
| Various alkylating agents | Various alkyl groups | K2CO3, Acetonitrile, 60°C |
The nitro group at the 4-position is a key functional group that significantly influences the electronic properties of the imidazole ring and is often essential for the biological activity of nitroimidazole compounds. nih.gov Derivatization reactions involving the nitro group can either modify it into other functional groups or replace it entirely.
A common transformation of the nitro group is its reduction to an amino group. wikipedia.orgcommonorganicchemistry.com This can be achieved using various reducing agents, such as catalytic hydrogenation with Pd/C or Raney nickel, or chemical reduction with reagents like tin(II) chloride or iron in acidic media. wikipedia.orgcommonorganicchemistry.com The resulting aminoimidazole can serve as a precursor for further derivatization.
In some cases, the nitro group can be displaced by a nucleophile. For instance, in N-substituted 4,5-dinitroimidazoles, one of the nitro groups can be replaced by primary and secondary amines to yield 4-amino-5-nitroimidazole derivatives. nih.gov While direct nucleophilic substitution of the nitro group in this compound is less common, this reactivity pattern in related dinitro compounds suggests its potential under specific conditions.
| Reaction Type | Reagents | Product |
| Reduction | H2/Pd/C, Raney Nickel, SnCl2, Fe/acid | 4-amino-2-(chloromethyl)-1-methyl-1H-imidazole |
| Nucleophilic Substitution | Primary/Secondary Amines (on dinitroimidazoles) | 4-amino-5-nitroimidazole derivatives |
Formation of Heterocyclic Conjugates
The reactive chloromethyl group of this compound is an excellent handle for conjugating the nitroimidazole core to other heterocyclic systems. This approach is used to create hybrid molecules that may exhibit combined or enhanced biological activities.
A prominent example is the synthesis of Azathioprine, a well-known immunosuppressive drug. The synthesis involves the condensation of 4-chloro-1-methyl-5-nitro-1H-imidazole with 6-mercaptopurine. nih.gov This reaction, where a chloro-nitroimidazole is coupled with a purine (B94841) derivative, exemplifies the strategy of forming heterocyclic conjugates.
Similarly, the synthesis of Fexinidazole by reacting 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole with 4-methyl mercaptophenol can be viewed as the formation of a conjugate between a nitroimidazole and a substituted phenol. nih.gov These examples highlight a general strategy where the chloromethyl group facilitates the covalent linking of the nitroimidazole scaffold to other biologically relevant heterocycles.
Construction of Polyfunctionalized Imidazole Scaffolds
Starting from this compound and its analogues, it is possible to construct more complex, polyfunctionalized imidazole scaffolds. These scaffolds can be designed to interact with multiple biological targets or to fine-tune the physicochemical properties of the molecule.
The synthesis of N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide is a clear demonstration of this approach. mdpi.com In this multi-step synthesis, a commercially available (1-methyl-5-nitro-1H-imidazol-2-yl)methanol is first functionalized at the 4-position via a vicarious nucleophilic substitution, followed by chlorination of the 2-hydroxymethyl group to a 2-chloromethyl group. mdpi.com This intermediate is then further elaborated at the 2-position to introduce a complex N-tosylbenzylimine moiety, resulting in a highly functionalized molecule with multiple stereocenters and functional groups. mdpi.com
This strategy allows for the selective introduction of different substituents at various positions of the imidazole ring, leading to the creation of a library of polyfunctionalized compounds for further investigation.
Regioselective Synthesis of Advanced Intermediates
The synthesis of complex molecules often relies on the ability to perform reactions with high regioselectivity. In the context of this compound chemistry, regioselectivity is crucial for the preparation of advanced intermediates.
As previously mentioned, the N-alkylation of 4-nitroimidazoles is a highly regioselective process, favoring substitution at the N-1 position. researchgate.netderpharmachemica.com This regioselectivity is critical for synthesizing specific isomers and avoiding the formation of product mixtures that would require difficult purification. The choice of reaction conditions, including the base and solvent, can be fine-tuned to maximize this regioselectivity. researchgate.netderpharmachemica.com
Furthermore, the inherent reactivity of the 2-chloromethyl group allows for regioselective functionalization at this position, even in the presence of other potentially reactive sites on the imidazole ring or on substituents. This selective reactivity enables the use of this compound as a building block for the stepwise construction of more complex molecules, where each reaction occurs at a predictable position, leading to the desired advanced intermediate.
Stereochemical Considerations in Derivatization
The derivatization of this compound can lead to the formation of chiral molecules, necessitating a thorough understanding of stereochemical principles. The introduction of chirality and the separation of stereoisomers are critical aspects when synthesizing derivatives with specific biological or chemical properties. The primary routes to chiral derivatives involve asymmetric synthesis, the use of chiral building blocks, and the resolution of racemic mixtures.
A key strategy in asymmetric synthesis is the reaction of the achiral this compound with a chiral nucleophile or substrate. For instance, the synthesis of the antimycobacterial agent Pretomanid involves the coupling of a chiral epoxide with a prochiral nitroimidazole, demonstrating how a chiral substrate can introduce a stereocenter into the final molecule nih.gov. Similarly, the use of chiral auxiliaries, such as L-proline amide in the synthesis of Alpelisib, can facilitate the introduction of chirality onto an imidazole ring structure nih.gov. These methodologies highlight the potential for creating stereochemically defined derivatives of this compound.
The nucleophilic substitution at the chloromethyl group is a primary pathway for derivatization. The stereochemical outcome of this reaction is dependent on the reaction mechanism. An Sₙ2 reaction would proceed with an inversion of configuration if a chiral nucleophile is used, while an Sₙ1 reaction would likely result in a racemic mixture due to the formation of a planar carbocation intermediate.
When a derivatization reaction results in a racemic mixture, the separation of enantiomers, known as chiral resolution, becomes essential. Several techniques can be employed for this purpose, with enzymatic resolution and chiral chromatography being particularly relevant for nitroimidazole derivatives.
Enzymatic resolution utilizes the stereoselectivity of enzymes to differentiate between enantiomers. For example, lipases have been successfully used in the resolution of racemic ornidazole (B1677491), a related nitroimidazole compound google.com. This process can involve the selective acylation of one enantiomer, allowing for its separation from the unreacted enantiomer google.com. The efficiency of such a resolution can be quantified by the enantiomeric excess (ee), which measures the purity of the desired enantiomer.
| Method | Principle | Example Application (Analogous Compounds) | Outcome |
| Asymmetric Synthesis | Introduction of a chiral center using a chiral substrate, reagent, or catalyst. | Coupling of a chiral epoxide with a prochiral nitroimidazole (Pretomanid synthesis) nih.gov. | Enantiomerically enriched or pure product |
| Enzymatic Resolution | Use of stereoselective enzymes (e.g., lipases) to selectively react with one enantiomer in a racemate. | Lipase-catalyzed resolution of racemic ornidazole google.com. | Separation of enantiomers |
| Chiral Chromatography | Separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP). | HPLC analysis of nitroimidazole derivatives. | Analytical and preparative separation |
Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a powerful tool for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. This technique relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times and thus, separation.
The characterization of the stereochemistry of the resulting derivatives is crucial. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy in the presence of chiral shift reagents and circular dichroism (CD) spectroscopy can be employed to determine the absolute configuration of the synthesized chiral molecules.
Mechanistic Investigations of Biological Interactions of 2 Chloromethyl 1 Methyl 4 Nitro 1h Imidazole and Its Derivatives
Studies on Alkylating Properties Toward Biological Macromolecules
The presence of a chloromethyl group at the C2 position of the imidazole (B134444) ring confers significant alkylating potential upon 2-(chloromethyl)-1-methyl-4-nitro-1H-imidazole. This electrophilic center can readily react with nucleophilic sites on biological macromolecules like DNA and proteins, leading to the formation of covalent adducts and subsequent disruption of their normal function.
DNA Alkylation Mechanism Studies
The covalent modification of DNA is a critical mechanism by which this compound and related compounds exert their biological effects. The primary mode of interaction involves the alkylation of nucleophilic centers within the DNA structure.
The guanine (B1146940) base, particularly the N7 position, is a highly nucleophilic site and a common target for alkylating agents. The proposed mechanism involves a direct SN2 nucleophilic attack from the N7 of guanine on the methylene (B1212753) carbon of the chloromethyl group, displacing the chloride ion and forming a covalent bond.
Table 1: Potential Nucleophilic Sites in DNA for Alkylation
| Nucleobase | Primary Nucleophilic Site | Other Potential Sites |
| Guanine | N7 | O6, N3 |
| Adenine | N1, N3 | N7 |
| Cytosine | N3 | O2 |
| Thymine | O2, O4 | N3 |
This table is generated based on established principles of DNA alkylation and may not represent specific experimental findings for the named compound.
Furthermore, studies on other nitroimidazoles have revealed alternative mechanisms of DNA modification that are dependent on the reduction of the nitro group. For instance, reduced metabolites of the 2-nitroimidazole (B3424786), misonidazole, have been shown to react with guanosine. This reaction results in the formation of a cyclic adduct involving the N-1 and N-2 positions of the guanine ring. nih.gov It is plausible that similar reductive activation of this compound could lead to the formation of various DNA adducts, potentially involving both the chloromethyl group and reactive intermediates derived from the nitro group. The precise nature and relative abundance of these adducts would likely depend on the specific enzymatic and chemical environment.
Protein Alkylation Mechanism Studies
Proteins, with their diverse array of nucleophilic amino acid residues, are also significant targets for alkylation by this compound. The sulfhydryl group of cysteine residues is a particularly strong nucleophile and a primary site for alkylation.
The mechanism of cysteine alkylation involves the nucleophilic attack of the thiolate anion (Cys-S⁻) on the electrophilic carbon of the chloromethyl group, leading to the formation of a stable thioether linkage and the release of a chloride ion. This covalent modification can have profound consequences for protein structure and function, potentially leading to enzyme inactivation, disruption of protein-protein interactions, and altered cellular signaling.
Proteomic studies on other 2-nitroimidazole derivatives have identified several key cellular proteins as targets for alkylation. nih.gov These include enzymes involved in crucial metabolic and detoxification pathways, such as:
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A key enzyme in glycolysis.
Glutathione (B108866) S-transferase (GST): Involved in the detoxification of xenobiotics. nih.gov
Thioredoxin reductase: A critical component of the cellular antioxidant system.
Alkylation of these proteins can lead to a significant reduction in their enzymatic activity, thereby disrupting cellular homeostasis. nih.gov
Role of the Nitro Group in Redox-Activated Mechanisms
The nitro group at the C4 position of the imidazole ring is a key determinant of the biological activity of this compound. It serves as a substrate for cellular reductases, initiating a cascade of events that generate reactive species capable of damaging biological molecules. This redox activation is particularly efficient under hypoxic (low oxygen) conditions, a characteristic feature of many solid tumors.
Enzymatic Reduction Pathways and Intermediate Formation
The bioreductive activation of nitroimidazoles is primarily carried out by one-electron and two-electron nitroreductases. These enzymes transfer electrons to the nitro group, leading to the formation of a nitro radical anion as the initial key intermediate.
Under normal oxygen concentrations, this radical anion can be rapidly re-oxidized back to the parent nitro compound in a futile cycle, with the concomitant production of superoxide (B77818) radicals. However, under hypoxic conditions, the lower oxygen tension allows the nitro radical anion to undergo further reduction.
Subsequent reduction steps can lead to the formation of a nitrosoimidazole and ultimately a hydroxylamine (B1172632) derivative. These intermediates are highly reactive and are believed to be the principal species responsible for the cytotoxic effects of nitroimidazoles.
Table 2: Key Intermediates in the Reductive Metabolism of 4-Nitroimidazoles
| Intermediate | Description | Reactivity |
| Nitro Radical Anion | One-electron reduction product. | Can be re-oxidized to the parent compound or undergo further reduction. |
| Nitrosoimidazole | Two-electron reduction product. | Highly electrophilic and reactive towards nucleophiles. |
| Hydroxylamine | Four-electron reduction product. | Unstable and can decompose to form other reactive species or react directly with macromolecules. |
This table outlines the generally accepted pathway for nitroimidazole reduction.
Generation of Reactive Species
The reductive metabolism of this compound generates a variety of reactive species that contribute to its biological activity. The primary species include:
Nitro Radical Anion: As the initial product of one-electron reduction, it can participate in redox cycling and generate oxidative stress.
Nitroso and Hydroxylamine Derivatives: These highly reactive electrophiles can readily form covalent adducts with cellular nucleophiles, including DNA and proteins. nih.gov
Other Radical Species: The decomposition of the hydroxylamine and other intermediates can potentially lead to the formation of other radical species that can contribute to cellular damage.
The presence of the chloromethyl group may also influence the reactivity of these intermediates. The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the chloromethyl carbon, making it a more potent alkylating agent, even without prior reduction of the nitro group. Conversely, the reduction of the nitro group could further modulate the reactivity of the chloromethyl moiety.
Interactions with Cellular Components at a Molecular Level
The biological consequences of this compound exposure are a direct result of its interactions with various cellular components at the molecular level.
The alkylation of DNA, as discussed in section 6.1.1, can lead to the formation of DNA adducts that can stall replication forks, induce mutations, and trigger DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis.
The covalent modification of proteins, particularly the inhibition of key enzymes like GAPDH and GST, can disrupt cellular metabolism and compromise the cell's ability to cope with oxidative stress. nih.gov The interaction with thioredoxin reductase is particularly significant, as this enzyme is crucial for maintaining the cellular redox balance.
Furthermore, the reactive intermediates generated from the reduction of the nitro group can react with small molecule nucleophiles, most notably glutathione (GSH). Glutathione is a major cellular antioxidant, and its depletion by reaction with nitroimidazole metabolites can render cells more susceptible to oxidative damage. nih.govnih.gov The reaction of a nitrosoimidazole derivative with GSH has been shown to form adducts and lead to the formation of oxidized glutathione (GSSG), further contributing to a pro-oxidant intracellular environment. nih.gov
Structure-Activity Relationship Studies (SAR) at a Mechanistic Level (excluding biological outcomes or effects)
The biological interactions of this compound and its derivatives are predicated on the molecule's specific structural and electronic features. Mechanistic structure-activity relationship (SAR) studies focus on how modifications to the compound's scaffold alter its physicochemical properties, which in turn govern its interactions with biological targets. These studies dissect the role of each substituent and the core imidazole ring in the processes of metabolic activation and subsequent molecular interactions, independent of the ultimate biological endpoint.
The principal mechanism for nitroimidazoles involves reductive bioactivation. nih.gov This process is critically dependent on the electron affinity of the nitro group. The molecule accepts an electron, typically from a flavin-dependent reductase enzyme, to form a nitro radical anion. The stability and reactivity of this radical, and its subsequent transformations into reactive nitrogen species, are heavily influenced by the electronic properties of the entire molecule. SAR at this level, therefore, investigates how structural changes modulate the electron-accepting capacity of the compound and the reactivity of its intermediates.
The Role of the Nitro Group
The 4-nitro substituent is the cornerstone of the molecule's mechanism. Its presence confers a low reduction potential, making the imidazole ring highly susceptible to receiving an electron. Quantum chemical studies using density functional theory (DFT) have been employed to investigate the electronic structure of nitroimidazoles. nih.govnih.gov These studies focus on parameters such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A lower ELUMO value indicates a greater electron affinity, suggesting that the compound can be more readily reduced.
Influence of the 1-Methyl Group
The methyl group at the N-1 position of the imidazole ring serves multiple mechanistic functions. Firstly, it prevents denitration, a metabolic pathway that can occur with unsubstituted nitroimidazoles. Secondly, it influences the electronic properties of the ring system. N-alkylation impacts the chemical shifts of the ring's carbon and nitrogen atoms, indicating a change in the electron density distribution. researchgate.net
The C-2 Position and the Chloromethyl Substituent
The substituent at the C-2 position plays a crucial role in the interaction of the activated molecule with biological nucleophiles. The chloromethyl group, -CH₂Cl, is of particular mechanistic importance as it contains a good leaving group (Cl⁻).
Following the reduction of the nitro group, the resulting reactive species can induce the cleavage of the carbon-chlorine bond. This generates a reactive electrophilic intermediate, a carbocation or a related species, at the methylene carbon. This electrophile can then form covalent bonds with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine in proteins or the nitrogen atoms of purine (B94841) bases in DNA.
Structure-activity relationship studies at this position often involve modifying the leaving group. The objective is to understand how halogen substitution (e.g., replacing chlorine with bromine or iodine) or the introduction of other functionalities affects the rate and specificity of covalent bond formation. The electronic properties of the substituent at C-2 can also influence the reduction potential of the nitro group through inductive and resonance effects. The interplay between the reductive activation at C-4 and the reactivity of the leaving group at C-2 is a key area of mechanistic investigation.
The table below summarizes the mechanistic implications of modifying key structural features of the parent compound.
| Structural Position | Substituent in Parent Compound | Effect of Modification on Mechanism | Relevant Physicochemical Parameters |
|---|---|---|---|
| C-4 | Nitro (-NO₂) | Modification (e.g., removal or replacement with a less electron-withdrawing group) would increase the reduction potential, hindering the initial electron transfer required for activation. | LUMO Energy, Electron Affinity, Bond Dissociation Energy (BDE) of the C-NO₂ bond. nih.gov |
| N-1 | Methyl (-CH₃) | Altering the alkyl group (e.g., to ethyl or a larger group) can introduce steric effects that may influence enzyme binding. It also subtly modifies the electronic properties and stability of the imidazole ring. nih.gov | Molecular Geometry, Ring Stability, Electron Density Distribution. |
| C-2 | Chloromethyl (-CH₂Cl) | Replacing chlorine with other halogens (Br, I) would alter the leaving group ability, affecting the rate of covalent adduct formation with nucleophiles. Replacing the entire group affects the nature of the reactive intermediate. | Carbon-Halogen Bond Strength, Electrophilicity of the Methylene Carbon, Steric Hindrance. |
Applications of 2 Chloromethyl 1 Methyl 4 Nitro 1h Imidazole in Specialized Organic Synthesis
Precursor in Multistep Total Synthesis
The 2-chloromethyl-1-methyl-nitroimidazole core is a recognized pharmacophore, and its derivatives are key intermediates in the synthesis of various therapeutic agents. The chloromethyl group at the C2 position acts as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is crucial for coupling the imidazole (B134444) scaffold to other molecular fragments in a convergent synthetic strategy.
A prominent example, though involving a regioisomer, is the synthesis of Fexinidazole, a drug used to treat sleeping sickness. In one synthetic route, the analogous compound 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole is reacted with the sodium salt of 4-(methylthio)phenol (B156131) to form the core structure of Fexinidazole. nih.govmdpi.com This reaction highlights the utility of the 2-chloromethyl group as a key tethering point in the assembly of complex drug molecules. The 4-nitro isomer, 2-(chloromethyl)-1-methyl-4-nitro-1H-imidazole, is expected to exhibit similar reactivity, serving as a precursor for a parallel range of biologically active compounds.
The general reaction scheme for such nucleophilic substitutions is presented below:
| Reactant 1 | Nucleophile (Nu-H) | Product | Reaction Type |
| This compound | Thiophenols | 2-(Arylthiomethyl)-1-methyl-4-nitro-1H-imidazole | Nucleophilic Substitution |
| This compound | Amines | 2-(Aminomethyl)-1-methyl-4-nitro-1H-imidazole | Nucleophilic Substitution |
| This compound | Alcohols/Phenols | 2-(Alkoxymethyl)-1-methyl-4-nitro-1H-imidazole | Williamson Ether Synthesis |
Reagent for Heterocyclic Ring Annulations
While direct examples of this compound in ring annulation reactions are not extensively documented, its structure presents clear potential for such applications. The bifunctional nature of the molecule—possessing both an electrophilic chloromethyl group and a nitro-activated imidazole ring—makes it a suitable candidate for constructing fused heterocyclic systems.
For instance, the chloromethyl group can react with a dinucleophile, where one nucleophilic center displaces the chloride and the second attacks a carbon atom of the imidazole ring, leading to a new fused ring. The electron-deficient nature of the 4-nitroimidazole (B12731) ring could facilitate such a cyclization. Theoretical and experimental studies on related nitroimidazole systems have shown that the ring carbons are susceptible to nucleophilic attack, sometimes leading to ring-opening and rearrangement, a process known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net This underlying reactivity could be harnessed to design novel annulation strategies for creating complex nitrogen-containing polycycles.
Building Block in Combinatorial Chemistry Libraries
The reliable reactivity of the chloromethyl group makes this compound an excellent building block for the synthesis of combinatorial chemistry libraries. By reacting this core scaffold with a diverse set of nucleophiles, a large number of distinct compounds can be generated efficiently. This approach allows for the rapid exploration of the chemical space around the 1-methyl-4-nitroimidazole (B145534) core, which is a common motif in medicinal chemistry.
Research on analogous structures, such as 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, has demonstrated the feasibility of this strategy. In these studies, the chloromethyl group is converted into a reactive carbanion, which is then treated with a variety of electrophiles (e.g., aldehydes, ketones) to produce a library of new alcohol derivatives. nih.gov This method, known as diversity-oriented synthesis, showcases how a single, reactive chloromethyl-containing building block can give rise to a multitude of structurally varied products.
A representative library synthesis could involve the parallel reaction of this compound with a selection of nucleophiles, as outlined in the table below.
| Library Core | Diverse Reactant Set (Examples) | Resulting Compound Class |
| This compound | Substituted anilines | Library of N-aryl-N-((1-methyl-4-nitro-1H-imidazol-2-yl)methyl)amines |
| This compound | Aliphatic thiols | Library of 2-((Alkylthio)methyl)-1-methyl-4-nitro-1H-imidazoles |
| This compound | Carboxylic acids (as salts) | Library of (1-Methyl-4-nitro-1H-imidazol-2-yl)methyl esters |
Role in Scaffold Diversity Generation
Beyond simple library generation through substitution, this compound is instrumental in generating more profound scaffold diversity. The initial product of a nucleophilic substitution can serve as a substrate for further chemical transformations, leading to novel and diverse molecular frameworks. The nitro group itself is a versatile functional group that can be reduced to an amine, which can then participate in a wide array of subsequent reactions, such as amide bond formation, diazotization, or cyclization.
The reactivity of the chloromethyl group allows for the introduction of various side chains, while the nitro group provides a handle for subsequent modifications of the imidazole core. This two-pronged reactivity enables a "scaffold decoration" approach. For example, after substituting the chloride with a thiol, the resulting sulfide (B99878) can be oxidized to a sulfoxide (B87167) or sulfone, introducing new physicochemical properties and geometric vectors. Similarly, the reduction of the nitro group to an amine introduces a basic center and a site for further derivatization, fundamentally altering the original scaffold. This strategy allows for the systematic modification of the compound's properties, which is a cornerstone of modern medicinal chemistry and drug discovery. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Routes
Conventional synthetic methods for imidazole (B134444) derivatives often rely on volatile organic compounds (VOCs), strong mineral acids, and stoichiometric reagents, leading to significant waste generation. Future research should prioritize the development of environmentally benign synthetic pathways for 2-(chloromethyl)-1-methyl-4-nitro-1H-imidazole. Inspired by green chemistry advancements for related heterocyclic compounds, several promising strategies could be adapted. acs.orgnih.gov
Microwave-assisted organic synthesis (MAOS) offers a powerful tool for accelerating reaction rates, improving yields, and often enabling solvent-free conditions. acs.org The application of microwave irradiation to the key alkylation and chlorination steps in the synthesis of the title compound could drastically reduce reaction times and energy consumption. Another approach involves the use of alternative, greener solvents such as deep eutectic solvents (DESs), which are biodegradable, have low vapor pressure, and can sometimes act as catalysts. nih.gov Solid-state synthesis through physical grinding or mechanochemistry presents another solvent-free alternative that is both energy-efficient and high-yielding for certain heterocyclic preparations. nih.gov Furthermore, replacing traditional acid catalysts with solid acid catalysts, like natural kaolinite (B1170537) clays, could simplify workup procedures and allow for catalyst recycling. acs.org
| Greener Synthetic Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free conditions. | Optimization of power, temperature, and reaction time for key synthetic steps. |
| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, low vapor pressure, potential catalytic activity. | Screening of various DES compositions for optimal solubility and reactivity. |
| Mechanochemistry (Grinding) | Solvent-free, high efficiency, reduced waste. | Investigation of reaction feasibility and scalability for the imidazole core synthesis. |
| Solid Acid Catalysts (e.g., Clays) | Reusable, simplified workup, reduced corrosive waste. | Exploring catalyst efficiency, loading, and reusability in nitration or cyclization steps. |
Exploration of Novel Reactivity Patterns
The reactivity of this compound is largely dictated by the labile chloromethyl group and the electron-deficient nitroimidazole core. However, its full reactive potential has yet to be realized. A significant area for future exploration is the generation of novel reactive intermediates.
Recent studies on similar 5-nitroimidazole scaffolds have demonstrated that the chloromethyl group at the 2-position can be activated by organic reducing agents like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to generate a stable carbanion. mdpi.com This methodology represents a paradigm shift, transforming the typically electrophilic chloromethyl carbon into a potent nucleophile. mdpi.com Applying this TDAE-mediated strategy to this compound could unlock a vast array of new chemical transformations. This nucleophilic intermediate could be reacted with a wide range of electrophiles, such as aldehydes, ketones, imines, and Michael acceptors, to construct complex molecular architectures that are otherwise difficult to access. mdpi.com This opens a new frontier for the compound's use as a building block in synthetic chemistry.
| Reactivity Pattern | Enabling Reagent/Condition | Potential Synthetic Outcomes |
|---|---|---|
| C-2 Carbanion Formation | Tetrakis(dimethylamino)ethylene (TDAE) | Addition to carbonyls, imines, and other electrophiles for C-C bond formation. |
| Transition-Metal Catalyzed Cross-Coupling | Palladium or Copper catalysts | Substitution of the chloro group with aryl, vinyl, or alkynyl fragments. |
| Radical-Mediated Reactions | Photocatalysis or radical initiators | Exploration of single-electron transfer (SET) pathways for novel functionalization. |
| Ring-Opening/Rearrangement Chemistry | Strong nucleophiles or thermal stress | Investigation of imidazole ring stability and potential for skeletal reorganization. |
Integration into Advanced Materials Science (excluding biomedical applications)
Beyond its role as a synthetic intermediate, the unique electronic and structural features of this compound suggest its potential for integration into advanced materials. The combination of a nitrogen-rich heterocyclic ring and a strongly electron-withdrawing nitro group makes it and its derivatives interesting candidates for several materials science applications.
One of the most promising areas is the development of energetic materials. researchgate.net Nitroimidazole-based compounds are known to possess high densities, good thermal stability, and high enthalpies of formation, which are critical characteristics for high-performance explosives and propellants. mdpi.comscispace.com The title compound could serve as a precursor for new energetic polymers or co-crystals. Another avenue is in the field of nonlinear optics (NLO). Organic molecules with significant charge separation, such as those containing nitro groups (acceptor) and imidazole rings (donor/π-system), can exhibit large second-order hyperpolarizabilities, a key property for NLO materials used in optical communications and data storage. pku.edu.cnresearchgate.net Furthermore, imidazole moieties are integral to certain conductive polymers due to their ability to participate in proton transport. acs.orgmdpi.com Derivatives of this compound could be polymerized or grafted onto polymer backbones to create materials with tailored electronic or proton-conducting properties.
| Material Application Area | Relevant Chemical Properties | Future Research Objective |
|---|---|---|
| Energetic Materials | High nitrogen content, nitro group functionality, thermal stability. mdpi.comresearchgate.net | Synthesis and characterization of derivatives with enhanced density and detonation performance. |
| Nonlinear Optical (NLO) Materials | High dipole moment, intramolecular charge transfer from imidazole to nitro group. pku.edu.cn | Design of derivatives with optimized hyperpolarizability for electro-optic applications. |
| Conductive Polymers | Imidazole ring for proton hopping, potential for polymerization. acs.orgmdpi.com | Incorporation into polymer backbones to create novel solid-state proton conductors. |
| Luminescent Sensors | Aromatic core susceptible to electronic perturbations. chemrxiv.org | Development of derivatives that exhibit fluorescence quenching or enhancement upon binding to specific analytes. |
Deeper Computational Modeling for Mechanistic Insights
To guide and accelerate experimental research, deeper computational modeling is essential. Quantum chemical methods like Density Functional Theory (DFT) and post-Hartree-Fock methods can provide profound insights into the structure, reactivity, and properties of this compound and its derivatives. nih.gov
Computational studies can be employed to elucidate the reaction mechanisms of both established and novel transformations. For instance, modeling the TDAE-mediated carbanion formation could clarify the role of the nitro group in stabilizing the intermediate and predict its reactivity with various electrophiles. mdpi.com Potential energy surface calculations can map out reaction pathways, identify transition states, and predict product distributions, thereby optimizing reaction conditions before they are attempted in the lab. nih.gov Furthermore, computational chemistry is invaluable for predicting the properties of hypothetical materials. DFT calculations can estimate key parameters for energetic materials, such as heats of formation and densities, and predict the NLO coefficients of new chromophores. pku.edu.cn Such predictive power allows for the rational, in-silico design of molecules with desired functionalities, focusing experimental efforts on the most promising candidates.
| Computational Method | Area of Investigation | Potential Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidation of transition states, activation energies, and thermodynamic profiles. |
| Time-Dependent DFT (TD-DFT) | Electronic and Optical Properties | Prediction of UV-Vis spectra, HOMO-LUMO gaps, and NLO coefficients. nih.gov |
| Complete Active Space Self-Consistent Field (CASSCF) | Photochemical Decomposition | Understanding excited-state reaction pathways relevant to energetic material stability. nih.gov |
| Molecular Dynamics (MD) | Bulk Material Properties | Simulation of crystal packing, polymer conformations, and transport phenomena. |
Expanding Derivatization Beyond Conventional Pathways
While classical nucleophilic substitution at the chloromethyl position is the most straightforward derivatization pathway, future research should focus on more innovative and unconventional methods to modify the molecule's structure. This expansion will generate a wider library of derivatives with diverse functionalities.
Advanced transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, offer powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. While these are typically performed on aryl halides, methodologies for coupling with activated alkyl halides are emerging. Exploring the direct cross-coupling of the chloromethyl group or derivatizing the imidazole ring with a halogen at the C-5 position to enable such reactions would be a significant step forward. Furthermore, the aforementioned TDAE-mediated carbanion formation provides a non-classical route to a host of C-2 substituted derivatives. mdpi.com Another unexplored avenue is the chemistry of the nitro group itself. Selective reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities would provide access to entirely new families of compounds. Each of these new functional groups could then serve as a handle for further derivatization, vastly expanding the chemical space accessible from this single precursor.
| Derivatization Strategy | Target Position/Group | Example Reactions |
|---|---|---|
| TDAE-Mediated Alkylation | C2-Methylene | Reaction of the in-situ generated carbanion with diverse electrophiles. mdpi.com |
| Palladium-Catalyzed Cross-Coupling | C5-Position (after halogenation) | Suzuki, Stille, Heck, or Sonogashira reactions to introduce aryl or vinyl groups. |
| Nitro Group Transformation | C4-Nitro Group | Selective reduction to amino, hydroxylamino, or nitroso groups. |
| Click Chemistry | Functionalized Side Chain | Introduction of azide (B81097) or alkyne handles for subsequent CuAAC or SPAAC reactions. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(chloromethyl)-1-methyl-4-nitro-1H-imidazole?
- Methodology :
- Step 1 : Start with a cyclization reaction using α-halo ketones or aldehydes with 1,2-diamines under acidic conditions (e.g., ZnCl₂ as a catalyst) to form the imidazole core .
- Step 2 : Introduce the nitro group via nitration at the 4-position using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .
- Step 3 : Chloromethylation at the 2-position using chloromethylating agents (e.g., ClCH₂OCH₃) in a polar aprotic solvent (e.g., DMF) .
- Key parameters : Monitor reaction progress via TLC and confirm purity through melting point analysis and HPLC .
Q. How can the structure and purity of this compound be validated experimentally?
- Analytical workflow :
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., nitro at C4, chloromethyl at C2) and assess stereochemical integrity .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 216.6) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., nitro group orientation) if single crystals are obtained .
- Elemental analysis : Compare calculated vs. experimental C/H/N percentages to ensure stoichiometric accuracy .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NOE effects in NMR or anomalous IR peaks) be resolved during structural analysis?
- Troubleshooting approach :
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts using software like Gaussian or ORCA .
- Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR or molecular dynamics simulations .
- Synchrotron X-ray diffraction : Resolve crystallographic ambiguities (e.g., disorder in the chloromethyl group) with high-resolution data .
- Case study : A 2022 study resolved conflicting NOE correlations in a nitroimidazole derivative by identifying a minor tautomeric form contributing to spectral noise .
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?
- SAR design framework :
- Analog synthesis : Modify substituents systematically (e.g., replace chloromethyl with bromomethyl or hydroxymethyl) to assess impact on bioactivity .
- Biological assays : Test analogs against target enzymes (e.g., nitroreductases) or pathogens (e.g., anaerobic bacteria) using IC₅₀ or MIC measurements .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., nitroimidazole-activated prodrug targets) .
- Example : A 2023 study linked reduced antimicrobial activity in dechlorinated analogs to weaker electron-withdrawing effects, highlighting the chloromethyl group’s role in redox activation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
